Morazone-d3 Hydrochloride
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Overview
Description
Morazone-d3 Hydrochloride: is a deuterated form of Morazone, a non-steroidal anti-inflammatory drug with analgesic properties. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morazone-d3 Hydrochloride involves the incorporation of deuterium into the Morazone molecule. The general synthetic route includes the following steps:
Formation of the Pyrazolone Core: The initial step involves the formation of the pyrazolone core through the reaction of appropriate hydrazides with aldehydes or ketones in organic solvents.
Deuterium Labeling: The deuterium atoms are introduced into the molecule through a series of hydrogen-deuterium exchange reactions.
Hydrochloride Formation: The final step involves the conversion of the deuterated Morazone into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the pyrazolone core using industrial reactors.
Deuterium Exchange: Efficient deuterium exchange reactions using deuterated solvents and catalysts to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Morazone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent hydrazide form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the pyrazolone core, depending on the specific reagents and conditions used.
Scientific Research Applications
Morazone-d3 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morazone-d3 Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways: It inhibits the synthesis of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Morazone: The non-deuterated form of Morazone, which has similar anti-inflammatory and analgesic properties.
Phenmetrazine: A stimulant drug that shares structural similarities with Morazone.
Antipyrine: Another pyrazolone derivative with analgesic and antipyretic properties.
Uniqueness: Morazone-d3 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic and pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required.
Properties
CAS No. |
1794756-41-4 |
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Molecular Formula |
C23H28ClN3O2 |
Molecular Weight |
416.964 |
IUPAC Name |
5-methyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C23H27N3O2.ClH/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19;/h4-13,18,22H,14-16H2,1-3H3;1H/i3D3; |
InChI Key |
QPNQBCBHTTYDEN-FJCVKDQNSA-N |
SMILES |
CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4.Cl |
Synonyms |
1,2-Dihydro-1,5-dimethyl-4-[(3-methyl-2-phenyl-4-morpholinyl)methyl]-2-phenyl-3H-pyrazol-3-one Hydrochloride; Rosimon Neu; Tarugan Hydrochloride; |
Origin of Product |
United States |
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